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Introduction
Sequential immunofluorescence (seqIF) coupled with Tyramide Signal Amplification (TSA) is a

powerful technique for multiplexed in situ analysis of proteins in cells and tissues. This method

allows for the detection of multiple targets on a single sample by iterative cycles of antibody

staining, signal amplification, and antibody stripping. The use of Cyanine 3 (Cy3) tyramide

results in the deposition of a stable, bright orange-red fluorescent signal, enabling the detection

of low-abundance antigens that may be undetectable by conventional immunofluorescence

methods.[1][2][3][4] The covalent nature of the tyramide deposition allows for the removal of

primary and secondary antibodies without significant loss of the fluorescent signal, preparing

the sample for the next round of staining with a different set of antibodies.[5] This approach is

particularly advantageous for multiplex panel design as it allows the use of multiple primary

antibodies from the same host species without concerns of cross-reactivity.

Principle of Tyramide Signal Amplification (TSA)
Tyramide Signal Amplification is an enzyme-mediated detection method that significantly

enhances the sensitivity of immunocytochemistry (ICC), immunohistochemistry (IHC), and in

situ hybridization (ISH) assays. The technique relies on the catalytic activity of horseradish

peroxidase (HRP), which is typically conjugated to a secondary antibody. In the presence of a
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low concentration of hydrogen peroxide (H₂O₂), HRP activates the fluorophore-labeled

tyramide substrate. The activated tyramide then covalently binds to tyrosine residues on

proteins in the immediate vicinity of the target epitope. This enzymatic amplification results in a

high density of fluorophores at the site of the antigen, leading to a substantial increase in signal

intensity, often up to 100-fold compared to conventional methods.
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Figure 1. Principle of Cyanine 3 Tyramide Signal Amplification.

Experimental Protocol: Sequential
Immunofluorescence with Cy3 Tyramide
This protocol outlines a general workflow for sequential immunofluorescence on formalin-fixed,

paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations, incubation

times, and stripping conditions may be required for specific targets and sample types.
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Materials and Reagents
FFPE tissue sections on charged slides

Deparaffinization and rehydration solutions (Xylene, Ethanol series)

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

Wash Buffer: PBS with 0.1% Tween-20 (PBST)

Peroxidase blocking solution (e.g., 3% H₂O₂ in PBS)

Blocking buffer (e.g., 5% Normal Goat Serum in PBST)

Primary antibody

HRP-conjugated secondary antibody

Cyanine 3 Tyramide Reagent Kit

Antibody Stripping Solution (e.g., 10 mM Sodium Citrate, pH 6.0, or a commercial stripping

buffer)

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Workflow Overview
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Figure 2. Workflow for Sequential Immunofluorescence with TSA.
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Detailed Protocol
1. Sample Preparation and Antigen Retrieval a. Deparaffinize FFPE sections in xylene and

rehydrate through a graded series of ethanol to distilled water. b. Perform heat-induced epitope

retrieval (HIER) by incubating slides in 10 mM sodium citrate buffer (pH 6.0) at a sub-boiling

temperature for 10-20 minutes. A microwave or pressure cooker can be used. c. Allow slides to

cool to room temperature for at least 30 minutes, then wash with PBST.

2. Staining Round 1 (Target 1 - Cy3) a. Endogenous Peroxidase Quenching: Incubate sections

with 3% H₂O₂ for 10-15 minutes at room temperature to block endogenous peroxidase activity.

Wash thoroughly with PBST. b. Blocking: Block non-specific antibody binding by incubating with

a blocking buffer for 60 minutes at room temperature in a humidified chamber. c. Primary

Antibody Incubation: Dilute the primary antibody for the first target to its optimal concentration

in antibody diluent. Apply to the sections and incubate for 60 minutes at room temperature or

overnight at 4°C. d. Secondary Antibody Incubation: Wash slides with PBST. Apply the HRP-

conjugated secondary antibody and incubate for 30-60 minutes at room temperature. e.

Tyramide Signal Amplification: Wash slides with PBST. Prepare the Cy3 tyramide working

solution according to the manufacturer's instructions. Apply the solution to the sections and

incubate for 5-10 minutes at room temperature, protected from light. f. Stopping Reaction: Stop

the enzymatic reaction by washing thoroughly with PBST. Some kits may include a specific

stop solution. g. Nuclear Counterstain (Optional for first round): Incubate with DAPI for 5-10

minutes. h. Image Acquisition: Mount the slides with an antifade mounting medium and acquire

images for the Cy3 and DAPI channels.

3. Antibody Stripping a. After imaging, remove the coverslip. b. Incubate the slides in a stripping

solution. A common method is to use a heat-based approach: bring slides to a boil in 10 mM

sodium citrate buffer (pH 6.0) and maintain at a sub-boiling temperature for 5-10 minutes. c.

Alternatively, chemical stripping buffers containing detergents or reducing agents can be used.

d. Allow slides to cool and wash extensively with PBST.

4. Subsequent Staining Rounds (Target 2, 3, etc.) a. Re-blocking: Perform a blocking step as

described in 2b to prevent non-specific binding in the subsequent staining round. b. Repeat the

staining procedure from step 2c onwards using the primary antibody for the next target and a

different fluorophore-conjugated tyramide (if desired, though this protocol focuses on sequential

detection). c. Acquire images after each round. Ensure the same fields of view are captured for

later image registration.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2371799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Image Analysis a. Register the images from each round to align the cells or tissue structures.

b. Create a composite image to visualize the co-localization of the different targets. c. Perform

quantitative analysis as required.

Data Presentation
Quantitative data from sequential immunofluorescence experiments can be presented in

tabular format to compare fluorescence intensities or the percentage of positive cells across

different conditions or regions of interest.

Target
Protein

Primary
Antibody
Dilution

Mean
Fluorescen
ce Intensity
(A.U.) ± SD
(Condition
1)

Mean
Fluorescen
ce Intensity
(A.U.) ± SD
(Condition
2)

% Positive
Cells
(Condition
1)

% Positive
Cells
(Condition
2)

Marker A 1:500
15,432 ±

1,287
5,210 ± 675 78% 25%

Marker B 1:200 8,976 ± 954 8,765 ± 991 62% 60%

Marker C 1:1000 2,145 ± 311
11,879 ±

1,054
15% 85%

A.U. = Arbitrary Units; SD = Standard Deviation

Important Considerations
Antibody Optimization: The optimal dilution for each primary antibody must be determined

empirically, as the signal amplification from TSA can be substantial.

Order of Staining: The sequence of antibody staining can impact results, as repeated

stripping cycles may affect some epitopes more than others. The optimal order should be

determined experimentally.

Stripping Efficiency: It is crucial to validate the complete removal of the antibody complex

after each stripping step to prevent bleed-through signal in subsequent rounds. This can be

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2371799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


done by incubating a slide with only the secondary antibody and tyramide reagent after

stripping.

Autofluorescence: Tissues may exhibit autofluorescence. It is important to acquire an image

of an unstained section to establish a baseline for background subtraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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